Quinupristin-dalfopristin, marketed under the trade name Synercid, is a combination antibiotic used primarily to treat infections caused by vancomycin-resistant Enterococcus faecium and other resistant gram-positive bacteria. This compound consists of two streptogramin antibiotics: quinupristin and dalfopristin, which work synergistically to inhibit bacterial protein synthesis. The combination is administered intravenously, typically in a weight-to-weight ratio of 30% quinupristin to 70% dalfopristin .
Both components of quinupristin-dalfopristin are derived from pristinamycin, a natural product obtained from the fermentation of Streptomyces pristinaespiralis. Quinupristin originates from pristinamycin IA, while dalfopristin is derived from pristinamycin IIA. This combination falls under the macrolide-lincosamide-streptogramin class of antibiotics, known for their bacteriostatic properties that can exhibit bactericidal effects when used together .
The synthesis of quinupristin-dalfopristin involves complex chemical processes that require multiple steps and facilities. The production is labor-intensive, taking approximately nine months to complete across four different manufacturing sites globally. The synthesis begins with the fermentation of Streptomyces species to produce pristinamycin, followed by chemical modifications to yield quinupristin and dalfopristin .
The specific synthetic routes include:
Quinupristin-dalfopristin's molecular structure comprises two distinct components:
The molecular structures of these compounds allow them to bind effectively to the 50S subunit of bacterial ribosomes, disrupting protein synthesis. The binding sites for quinupristin and dalfopristin are adjacent but distinct, facilitating their synergistic action .
The primary reaction mechanism involves the binding of quinupristin and dalfopristin to the bacterial ribosome:
The mechanism of action for quinupristin-dalfopristin involves:
This dual action results in bactericidal effects against susceptible strains, particularly in cases where resistance has developed against other antibiotic classes .
Quinupristin-dalfopristin exhibits several notable physical and chemical properties:
Pharmacokinetic studies indicate that both components are primarily metabolized in the liver with minimal renal excretion. Adverse effects commonly reported include arthralgia, myalgia, nausea, and infusion site reactions .
Quinupristin-dalfopristin is primarily utilized in clinical settings for:
Despite its effectiveness against resistant strains, its use has declined due to associated toxicities and the availability of alternative therapies .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3